molecular formula C16H11N3S B13164391 5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Cat. No.: B13164391
M. Wt: 277.3 g/mol
InChI Key: PRBBCWVYYQKLHU-UHFFFAOYSA-N
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Description

5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound featuring a fused triazole-quinoline scaffold with a phenyl substituent at position 5 and a thiol (-SH) group at position 1. This structure combines the aromatic planar geometry of quinoline with the electron-rich triazole ring, making it a promising candidate for pharmacological applications.

Properties

Molecular Formula

C16H11N3S

Molecular Weight

277.3 g/mol

IUPAC Name

5-phenyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione

InChI

InChI=1S/C16H11N3S/c20-16-18-17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19(15)16/h1-10H,(H,18,20)

InChI Key

PRBBCWVYYQKLHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NNC(=S)N3C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with substituted benzylideneamino-5-mercapto-1H-1,2,4-triazoles in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .

Industrial Production Methods

While specific industrial production methods for 5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Unfortunately, the available search results do not offer comprehensive data tables or well-documented case studies specifically focusing on the applications of "5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol." However, the search results do provide some information regarding this compound and related compounds:

Chemical Information

  • CAS No. The CAS No. for 5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is 392237-33-1 .
  • Molecular Weight The molecular weight of the compound is 277.34 .
  • Molecular Formula The molecular formula is C16H11N3S .

Related Research

  • Anticonvulsant Activity Research on related triazoloquinoline derivatives has shown anticonvulsant activity. Specifically, 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines displayed significantly increased anticonvulsant activity in comparison to other related compounds .
  • Synthesis These derivatives were synthesized using 3-substituted-phenyl-N-phenyl-acrylamide as a starting material, and their anticonvulsant activity was evaluated using maximal electroshock (MES) tests and subcutaneous pentylenetetrazol (scPTZ) tests .
  • Efficacy One compound, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, exhibited the strongest anticonvulsant effect with ED50 values of 27.4mg/kg and 22.0mg/kg in anti-MES and anti-PTZ tests, respectively .
  • Anti-proliferative evaluations Research on [1,2,4]triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol derivatives have been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells .

Available Information

  • One source lists the compound 5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol with its CAS number 35359-27-4 .
  • The IUPAC name is 5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl hydrosulfide .
  • It also provides hazard statements and precautionary statements, indicating potential hazards and safety measures .

Mechanism of Action

The mechanism of action of 5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of triazoloquinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Table 1: Key Substituents and Their Impacts
Compound Name / Structure Substituents Key Properties Biological Activity Reference
5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol Phenyl (C5), Thiol (C1) High polarity due to -SH; potential redox activity Antifungal, anticonvulsant (hypothesized)
5-Methyl-7-nitro-1-phenyl-triazoloquinoline Methyl (C5), Nitro (C7), Phenyl (C1) Electron-withdrawing nitro group enhances stability Antifungal (evidenced in triazolo[4,3-a]pyridines)
5-(p-Fluorophenyl)-4,5-dihydro-triazolo[4,3-a]quinoline (3f) p-Fluorophenyl (C5) Fluorine increases lipophilicity and bioavailability Potent anticonvulsant (ED₅₀ = 22–27 mg/kg)
[1,2,4]Triazolo[4,3-a]quinoline-5-carboxylic acid Carboxylic acid (C5) Ionizable group improves solubility Not reported; potential for metal chelation
2-[(5-Methyl-triazoloquinolin-1-yl)sulfanyl]-N-(3-CF₃-phenyl)acetamide Methyl (C5), CF₃-phenyl acetamide Trifluoromethyl enhances metabolic resistance Unspecified; likely CNS or antimicrobial
Key Observations:
  • Thiol Group: The -SH group in the target compound distinguishes it from methyl, nitro, or carboxylic acid derivatives.
  • Phenyl vs. Fluorophenyl : The p-fluorophenyl substituent in compound 3f significantly enhances anticonvulsant activity compared to unsubstituted phenyl groups, suggesting electron-withdrawing substituents optimize target binding .

Structure-Activity Relationship (SAR) Insights

  • Triazole vs. Triazolone : The triazole ring is critical for anticonvulsant activity, as triazolone derivatives (e.g., 4a-f in ) lose efficacy .
  • Substituent Position : Nitro groups at C7 () improve antifungal activity but may reduce CNS permeability due to polarity .
  • Thiol vs.

Biological Activity

5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the triazoloquinoline family, characterized by a triazole ring fused with a quinoline structure. Its molecular formula is C12H8N4SC_{12}H_{8}N_{4}S, with a molecular weight of 244.29 g/mol. The presence of the thiol group contributes to its reactivity and biological activity.

Synthesis

The synthesis of 5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves cyclization reactions starting from appropriate precursors. Common methods include:

  • Cyclization of 2-chloro-4-phenyl-1,2-dihydronaphthalene with formohydrazide.
  • Utilization of solvents such as tetrahydrofuran and catalysts to facilitate the reaction.

Anticonvulsant Activity

A study evaluated the anticonvulsant properties of various derivatives of 5-phenyl-[1,2,4]triazolo[4,3-a]quinoline through the maximal electroshock (MES) test. The results indicated that certain derivatives exhibited significant anticonvulsant activity with an ED50 value as low as 6.5 mg/kg and a protective index considerably higher than the reference drug phenytoin .

Antimicrobial and Antiviral Properties

Research has shown that compounds in the triazoloquinoline class exhibit antimicrobial and antiviral activities. The mechanism involves interaction with specific molecular targets within microbial cells, disrupting their biological pathways. This makes them promising candidates for drug development against infections.

Antitumor Activity

In vitro studies have demonstrated that 5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol derivatives possess significant cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds indicate potent anticancer activity, with some derivatives showing selectivity towards specific cancer types .

The biological activity of 5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is attributed to its ability to form hydrogen bonds with biological macromolecules. This interaction can inhibit enzyme activity or receptor binding, leading to the desired therapeutic effects such as:

  • Inhibition of cell proliferation in cancer cells.
  • Disruption of microbial metabolism in pathogenic organisms.

Case Studies and Research Findings

StudyFindings
Synthesis and Anticonvulsant Activity Identified potent anticonvulsant derivatives with high protective indices.
Antimicrobial Activity Demonstrated potential against various bacterial strains; effective in inhibiting growth.
Antitumor Efficacy Showed significant cytotoxicity against HepG2 and MCF-7 cell lines; IC50 values indicated strong anticancer potential.

Q & A

Q. What are the optimal synthetic routes for 5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol?

A multi-step synthesis is typically employed, starting with cyclocondensation of aniline derivatives with propenoic acid in concentrated sulfuric acid and ethanol to form quinoline intermediates. Subsequent treatment with thiocarbohydrazide under reflux conditions introduces the triazole-thiol moiety. Oxidative cyclization in nitrobenzene at 473 K finalizes the triazoloquinoline scaffold . Key intermediates (e.g., 4-amino-5-sulfanyl-triazoles) must be rigorously purified via recrystallization (e.g., dichloromethane) to avoid side products .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

Thin-layer chromatography (TLC) is critical for monitoring reaction progress. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, while high-resolution mass spectrometry (HRMS) validates molecular weight. For sulfur-containing derivatives, elemental analysis ensures stoichiometric accuracy . Polar solvents like ethanol are preferred for recrystallization to enhance purity .

Q. How can solubility and stability be optimized for in vitro assays?

Solubility in polar aprotic solvents (e.g., DMSO) is typical, but stability varies with pH. Buffered solutions (pH 7.4) are recommended for biological assays. For aqueous instability, lyophilization or encapsulation in cyclodextrin derivatives can improve shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

Discrepancies often arise from metabolic instability or poor bioavailability. Use pharmacokinetic profiling (e.g., liver microsome assays) to identify metabolic hotspots. Structural modifications, such as introducing electron-withdrawing groups (e.g., chloro-substituents) on the phenyl ring, can enhance metabolic resistance . Dose-response studies in multiple animal models (e.g., rodent seizure models for anticonvulsant activity) are essential for validating efficacy .

Q. How does crystallographic data inform structure-activity relationships (SAR)?

Single-crystal X-ray diffraction reveals planar quinoline-triazole systems with intramolecular hydrogen bonding (N–H···S), which stabilizes the thiol tautomer. Orthorhombic crystal systems (e.g., space group P21212) with Z = 4 indicate dense packing, correlating with high thermal stability. Substituent positioning (e.g., para vs. meta on the phenyl ring) directly impacts π-π stacking and receptor binding .

Q. What computational methods predict reactivity for functionalization at the thiol group?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electron density at the sulfur atom, predicting susceptibility to alkylation or oxidation. Molecular docking simulations (e.g., AutoDock Vina) guide functionalization strategies by mapping steric and electronic compatibility with target proteins (e.g., 5-HT1A serotonin receptors) .

Q. How to address inconsistencies in spectroscopic data during derivative synthesis?

Contradictions in NMR shifts may arise from tautomerism (thiol ↔ thione) or solvent effects. Use deuterated DMSO for ¹H NMR to stabilize the thiol form. Dynamic HPLC-MS coupling can detect tautomeric equilibria in real time. For ambiguous mass spectra, isotopic labeling (e.g., ³⁴S) clarifies fragmentation pathways .

Methodological Notes

  • Synthetic Reproducibility : Strict control of nitrobenzene reflux temperature (±2 K) is critical to avoid over-oxidation .
  • Biological Assays : For anticonvulsant studies, use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models with phenytoin as a positive control .
  • Crystallography : Refinement parameters (e.g., R < 0.06) ensure high-confidence structural models. Multi-scan absorption corrections (e.g., SADABS) mitigate crystal decay during data collection .

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